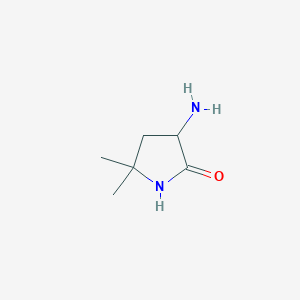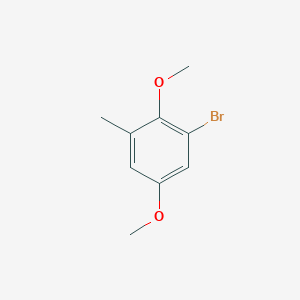
1-Bromo-2,5-dimethoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dimethoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethoxy-3-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,5-dimethoxy-3-methylphenol.
Oxidation: Products include 2,5-dimethoxy-3-methylbenzaldehyde or 2,5-dimethoxy-3-methylbenzoic acid.
Reduction: The major product is 2,5-dimethoxy-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,5-dimethoxy-3-methylbenzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, stabilize the intermediate carbocation formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
- 1-Bromo-2-methylbenzene
Comparison: 1-Bromo-2,5-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. Compared to 1-Bromo-2,5-dimethoxybenzene, the additional methyl group in this compound provides steric hindrance, affecting its reaction pathways. Similarly, the presence of two methoxy groups in 1-Bromo-3,5-dimethoxybenzene makes it more electron-rich compared to 1-Bromo-2-methylbenzene .
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-bromo-2,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(10)9(6)12-3/h4-5H,1-3H3 |
InChI-Schlüssel |
WCHZBFJMSNPXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


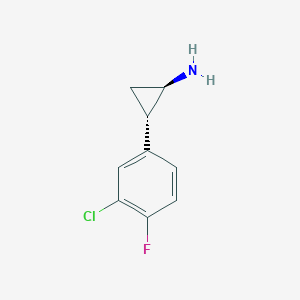
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
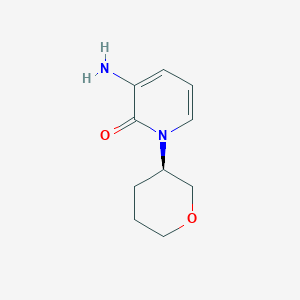
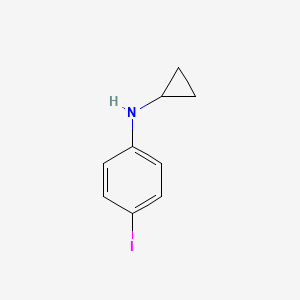


![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
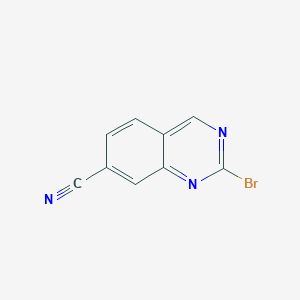
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
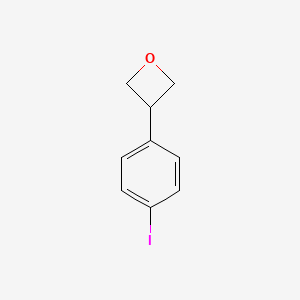
![Benzo[f]cinnoline](/img/structure/B12954418.png)

